molecular formula C7H3F4NO2 B1265542 4-Amino-2,3,5,6-tetrafluorobenzoic acid CAS No. 944-43-4

4-Amino-2,3,5,6-tetrafluorobenzoic acid

Cat. No. B1265542
CAS RN: 944-43-4
M. Wt: 209.1 g/mol
InChI Key: WTNSXWSOTDBWOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated benzoic acids involves various methods, such as the oxidation of mercapto-tetrafluorobenzoic acid and reactions with different chemicals to produce derivatives. For instance, the synthesis of 4-sulpho-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid through oxidation and subsequent reactions demonstrates the complexity and variability in synthesizing such compounds (Fielding & Shirley, 1992).

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids is often elucidated using crystallography and vibrational spectroscopy techniques. For example, the structural details of 2,3,4,5-tetrafluorobenzoic acid reveal intermolecular hydrogen bonds forming a three-dimensional network, showcasing the intricacies of molecular interactions (Xiao-Hong Zhu, 2009).

Chemical Reactions and Properties

The reactivity of 4-amino-2,3,5,6-tetrafluorobenzoic acid derivatives with other chemicals, such as 1,2,4-triazines, indicates a capacity for forming complex azine ring transformation products. These reactions are crucial for understanding the compound's chemical behavior and potential applications in material science (Kopchuk et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of derivatives of 4-amino-2,3,5,6-tetrafluorobenzoic acid and similar compounds, are essential for their application in various fields. Studies on the solubility of such compounds in organic solvents can inform their use in chemical syntheses and material processing (Elangovan et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents and the formation of complex structures, are fundamental to the utility of 4-amino-2,3,5,6-tetrafluorobenzoic acid. The compound's reactions with different amines and its potential in forming novel polymeric and supramolecular structures illustrate its versatile chemical nature (Ma et al., 2006).

Scientific Research Applications

Synthesis and Industrial Applications

4-Amino-2,3,5,6-tetrafluorobenzoic acid is a valuable compound in chemical synthesis. Wang Wei-jie (2008) demonstrated its utility in the industrial synthesis of 2,3,5,6-Tetrafluoroaniline, a process involving acyl chlorination, amidation, and Hofmann degradation, achieving high yield and purity, indicating its potential for large-scale industrial applications (Wang Wei-jie, 2008).

Structural and Vibrational Analysis

The compound's structure and vibrational properties have been extensively studied. Subhapriya et al. (2017) used density functional theory (DFT) to examine the conformational aspects of tetrafluorobenzoic acid, highlighting its significance in hydrogen bonding and molecular analysis. This research contributes to the understanding of its chemical properties, which is crucial for its application in various scientific fields (Subhapriya et al., 2017).

Application in Green Technology

Jie Fu et al. (2016) reported a green technology approach for the decarboxylation of tetrafluorophthalic acid to tetrafluorobenzoic acid in ammonia-enriched high-temperature liquid water. This process achieved high conversion and selectivity, indicating the compound's role in environmentally friendly chemical processes (Jie Fu et al., 2016).

Coordination Polymers and Metal-Organic Frameworks

Orthaber et al. (2010) explored the optimized synthesis of tetrafluoroterephthalic acid, a related compound, which shows the potential of 4-Amino-2,3,5,6-tetrafluorobenzoic acid in constructing new coordination polymers and metal-organic frameworks. These materials have applications in various fields like catalysis, gas storage, and separation (Orthaber et al., 2010).

Reactions with Other Chemical Compounds

The reactivity of tetrafluoro-substituted aryne, derived from 4-Amino-2,3,5,6-tetrafluorobenzoic acid, has been studied by Kopchuk et al. (2017). Their work on its reactions with 1,2,4-triazines to produce azine ring transformation products is a testament to its versatile chemical reactivity (Kopchuk et al., 2017).

Safety And Hazards

4-Amino-2,3,5,6-tetrafluorobenzoic acid can cause skin and eye irritation, and may also cause respiratory irritation . Protective equipment such as gloves, eyewear, and a mask should be worn when handling the compound .

properties

IUPAC Name

4-amino-2,3,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F4NO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNSXWSOTDBWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241465
Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
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Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3,5,6-tetrafluorobenzoic acid

CAS RN

944-43-4
Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
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Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
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Record name 944-43-4
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Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
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Record name 4-amino-2,3,5,6-tetrafluorobenzoic acid
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Synthesis routes and methods

Procedure details

A mixture of 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid and 400 ml of nitromethane is saturated with anhydrous ammonia at room temperature and then placed in a bomb and heated at 100° for 20 hrs. The resulting solution is evaporated and the residue crystallized from chloroform-hexane to yield 4-amino-2,3,5,6-tetrafluorobenzoic acid as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
KV Zaitsev, YF Oprunenko, EK Lermontova… - Journal of Fluorine …, 2017 - Elsevier
The synthesis of the derivatives of p-aminotetrafluorobenzoic acid, p-H 2 NC 6 F 4 CO 2 H (2b), by hydrolysis, acylation or interaction with aldehydes was developed giving H 2 NC 6 F 4 …
Number of citations: 1 www.sciencedirect.com
I Elkin, T Maris, P Hildgen, CJ Barrett - … Crystallographica Section E …, 2018 - scripts.iucr.org
cis-4,4′-(Diazenediyl)bis(2,3,5,6-tetrafluorobenzoic acid), C14H2F8N2O4, and its ethanol disolvate, C14H2F8N2O4·2C2H5OH, represent new examples of self-stabilized cis-…
Number of citations: 2 scripts.iucr.org
M Jarman, GMF Bisset, TJ Thornton - Journal of fluorine chemistry, 1993 - Elsevier
A synthesis of a tetrafluoro derivative of the quinazoline antifolate 2-desamino-2-methyl-N 10 -propargyl-5,8-dideazafolic acid is described. 2-Desamino-2-methyl-N 10 -propargyl-2′,3…
Number of citations: 1 www.sciencedirect.com
L He, G Hu, J Jiang, W Wei, X Xue, K Fan… - Advanced …, 2023 - Wiley Online Library
Low‐bandgap tin (Sn)‐lead (Pb) halide perovskites can achieve near‐infrared response for photodetectors. However, the Sn‐based devices suffer from notorious instability and high …
Number of citations: 18 onlinelibrary.wiley.com
MA Shmelev, NV Gogoleva, FM Dolgushin… - Russian Journal of …, 2020 - Springer
The reactions of Cd(NO 3 ) 2 ∙ 4H 2 O and Eu(NO 3 ) 3 ∙ 6H 2 O with potassium salts of the benzoic acid derivatives and 2,2'-bipyridine (Bipy) in ethanol, under the same synthesis …
Number of citations: 14 link.springer.com
X Su, X Zhan, BJ Hinds - Journal of Materials Chemistry, 2012 - pubs.rsc.org
Pt monolayers with high catalytic activity were deposited onto carbon nanotube mattes by the chemical displacement of Cu monolayers on CNTs produced using an underpotential …
Number of citations: 18 pubs.rsc.org
C Tamborski, EJ Soloski - The Journal of Organic Chemistry, 1966 - ACS Publications
Metalation (hydrogen-metal interconversion) of a hydrogen atomortho to a fluorine atom has been demonstrated in the original work of Wittig, et., 2 on benzyne formation from …
Number of citations: 83 pubs.acs.org
C Cismaş, T Gimisis - Tetrahedron Letters, 2008 - Elsevier
exo-N-[2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethyl]-dC: a novel intermediate in the synthesis of dCTP derivatives for photoaffinity labelling - ScienceDirect Skip to main contentSkip to …
Number of citations: 12 www.sciencedirect.com
D Xu, J Wang, Y Duan, S Yang, H Zou… - Advanced Functional … - Wiley Online Library
The poor interface quality between cesium lead triiodide (CsPbI 3 ) perovskite and the electron transport layer limits the stability and efficiency of CsPbI 3 perovskite solar cells (PSCs). …
Number of citations: 0 onlinelibrary.wiley.com
PJ Crocker, N Imai, K Rajagopalan… - Bioconjugate …, 1990 - ACS Publications
New heterobifunctional cross-linking reagents were developed that possess a photoactive tetrafluori-nated phenyl azide as the photoactive terminus and a chemically reactive …
Number of citations: 38 pubs.acs.org

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